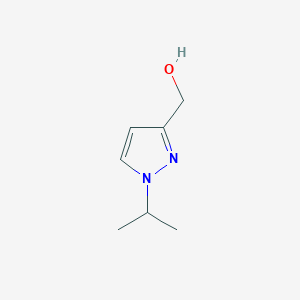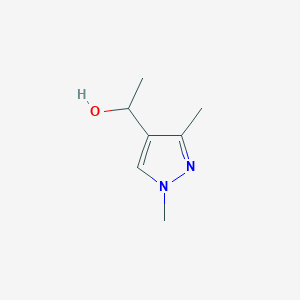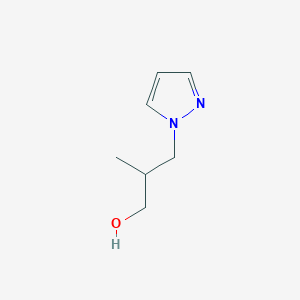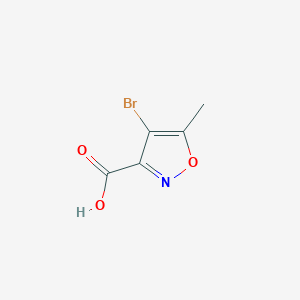
2-Fluoro-4-methoxycinnamic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Fluoro-4-methoxycinnamic acid is an organic compound with the molecular formula C10H9FO3 . It has a molecular weight of 196.18 .
Molecular Structure Analysis
The IUPAC name for this compound is (2E)-3-(4-fluoro-2-methoxyphenyl)-2-propenoic acid . The InChI code for this compound is 1S/C10H9FO3/c1-14-9-6-8(11)4-2-7(9)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ .Physical And Chemical Properties Analysis
This compound is a solid at ambient temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available resources.Applications De Recherche Scientifique
1. Antioxidant and Health Benefits 4-Hydroxy-3-methoxycinnamic acid, commonly known as ferulic acid (FA), has been identified as a bioactive ingredient in various foods, providing potential benefits against disorders related to oxidative stress, such as cancer, diabetes, and neurodegenerative diseases. Its antioxidant properties are linked to various biological activities, making it a subject of interest in health and food research (Silva & Batista, 2017).
2. UV Protection and Photoisomerization 2-Ethylhexyl 4-methoxycinnamate (EHMC), commonly used as a UVB filter, undergoes photoisomerization from (E) to (Z) isomer when exposed to light. Studies have delved into the molecular structure and stability of EHMC and related molecules like cinnamic acid and 4-methoxycinnamic acid, providing insights into their applications in sun protection products (Miranda, Silva & Silva, 2014).
3. Therapeutic and Nutraceutical Applications p-Methoxycinnamic acid (p-MCA) is recognized for its wide spectrum of therapeutic activities and potential application in the food industry as a nutraceutical agent. It exhibits biologically beneficial properties and has been extensively tested for various therapeutic and nutraceutical applications, including antidiabetic, anticancer, antimicrobial, and neuroprotective activities. Its use as a functional food ingredient emphasizes its role in preventing and treating chronic diseases (Płowuszyńska & Gliszczyńska, 2021).
4. Antidepressant-like Effects Studies have shown that ferulic acid (4-hydroxy-3-methoxycinnamic acid) exhibits antidepressant-like effects in various tests, suggesting its potential in the treatment of disorders linked to oxidative stress and inflammation. Its interaction with the serotonergic system and potential synergistic effects with certain antidepressants highlight its relevance in pharmacological applications (Zeni et al., 2012).
5. Anticancer Properties and Apoptosis Induction Ferulic acid derivatives have been shown to exhibit cytotoxic and apoptotic effects on leukemia cell lines. The synthesis and characterization of these derivatives underline their potential pharmacological applications, particularly in cancer treatment (Ünver & Cantürk, 2018).
6. Nanoparticle Growth and Ligand Impact The methoxy group position in methoxycinnamic acid ligands significantly influences the particle growth of lanthanide phosphate nanoparticles. Different isomers of methoxycinnamic acid lead to variations in nanoparticle size and shape, showcasing the compound's role in materials science and nanotechnology (Komban, Koempe & Haase, 2011).
Safety and Hazards
The safety data sheet for 2-Fluoro-4-methoxycinnamic acid indicates that it may cause respiratory irritation, skin irritation, and serious eye irritation . It is advised to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, wear protective gloves, protective clothing, eye protection, and face protection .
Propriétés
IUPAC Name |
(E)-3-(2-fluoro-4-methoxyphenyl)prop-2-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-14-8-4-2-7(9(11)6-8)3-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-3+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDSPBZWHHBVYFN-HWKANZROSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amine](/img/structure/B1344652.png)
![2-Fluoro-4-[4-(methylsulfanyl)phenyl]benzaldehyde](/img/structure/B1344658.png)









